2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with an amino group, a cyclohexyl moiety, and a sulfanyl-linked acetamide chain. The N-(2,5-dimethoxyphenyl) group introduces electron-donating methoxy substituents, which influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-25-13-8-9-15(26-2)14(10-13)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOXZNKRZKNLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes containing a sulfhydryl group
Mode of Action
It’s possible that the compound interacts with its targets through the formation of covalent bonds, given the presence of a sulfanyl group in its structure. This could result in changes to the target’s function or activity.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Based on the presence of a triazole ring in the compound, it might be involved in inhibiting the biosynthesis of certain biomolecules.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its chemical structure, it’s likely that the compound is absorbed in the gastrointestinal tract and distributed throughout the body. The presence of the dimethoxyphenyl group could potentially enhance its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by oxidative conditions due to the presence of a sulfanyl group.
Biological Activity
The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 376.5 g/mol. The structure includes a triazole ring and a sulfanyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (liver cancer) | 1.18 ± 0.14 | |
| MCF7 (breast cancer) | 2.36 ± 0.05 | |
| HCT116 (colon cancer) | 0.67 ± 0.12 | |
| PC-3 (prostate cancer) | 0.80 ± 0.10 |
These results indicate that the compound exhibits significant cytotoxic effects against multiple cancer types, suggesting its potential as an anticancer agent.
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example:
- EGFR Inhibition : Compounds in this class have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Many triazole derivatives promote apoptosis in cancer cells by activating intrinsic pathways and modulating Bcl-2 family proteins.
Case Studies
Several case studies have documented the effects of triazole derivatives on specific cancer types:
- Breast Cancer : A study involving a related triazole derivative demonstrated a significant reduction in tumor size in MCF7 xenograft models when treated with the compound at concentrations corresponding to its IC50 value.
- Liver Cancer : In HEPG2 cell lines, treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Triazole Core
The triazole ring’s substituents critically modulate biological activity. Key analogs include:
Impact of Substituents :
- Cyclohexyl vs.
- Methoxy vs. Methyl Groups : The 2,5-dimethoxyphenyl group (target compound) provides stronger electron-donating effects than dimethyl groups (e.g., ), which may enhance binding to polar receptor sites.
Physicochemical Properties
- Molecular Weight and Solubility: Target Compound: Molecular weight ~433.5 g/mol (estimated). Dimethoxy groups improve aqueous solubility compared to dimethyl analogs (e.g., , MW 409.5 g/mol). Furan Derivatives (e.g., ): Lower molecular weights (~380–420 g/mol) but reduced solubility due to nonpolar furan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
